molecular formula C18H19N3O6S B14463296 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- CAS No. 72020-20-3

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)-

Cat. No.: B14463296
CAS No.: 72020-20-3
M. Wt: 405.4 g/mol
InChI Key: LEWCMZUUNABDKA-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- typically involves multi-step organic reactions. The process may start with the formation of the benzimidazole core, followed by the introduction of the carboxylic acid, aminosulfonyl, and 3,4-dimethoxyphenyl groups. Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-5-carboxylic acid: A simpler analog with fewer functional groups.

    7-(Aminosulfonyl)-1H-benzimidazole: Lacks the 3,4-dimethoxyphenyl group.

    1-(2-(3,4-Dimethoxyphenyl)ethyl)-1H-benzimidazole: Lacks the carboxylic acid and aminosulfonyl groups.

Uniqueness

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(3,4-dimethoxyphenyl)ethyl)- is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

72020-20-3

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-7-sulfamoylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C18H19N3O6S/c1-26-14-4-3-11(7-15(14)27-2)5-6-21-10-20-13-8-12(18(22)23)9-16(17(13)21)28(19,24)25/h3-4,7-10H,5-6H2,1-2H3,(H,22,23)(H2,19,24,25)

InChI Key

LEWCMZUUNABDKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C2C(=CC(=C3)C(=O)O)S(=O)(=O)N)OC

Origin of Product

United States

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